
3-Hydroxyphenylacetate
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Overview
Description
3-hydroxyphenylacetate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-hydroxyphenylacetic acid; major species at pH 7.3. It has a role as a human xenobiotic metabolite. It is a conjugate base of a 3-hydroxyphenylacetic acid.
Scientific Research Applications
Antimicrobial Properties
Mechanism of Action Against Pathogens
3-Hydroxyphenylacetate has demonstrated notable antimicrobial activity, particularly against Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. A study revealed that 3-HPAA exhibited a minimum inhibitory concentration (MIC) of 2.1 mg/mL, effectively inhibiting bacterial growth by 98% at this concentration. Furthermore, at higher concentrations (2.3 mg/mL), it achieved complete bactericidal effects, indicating its potential as a new antimicrobial agent .
Proteomic Changes Induced by 3-HPAA
The molecular mechanisms underlying the antimicrobial effects of 3-HPAA were investigated using shotgun proteomics. The results indicated significant changes in the protein profiles of P. aeruginosa following exposure to 3-HPAA, affecting pathways related to DNA replication, oxidative stress response, and nutrient availability. This research provides foundational insights into how 3-HPAA alters bacterial physiology at the molecular level, suggesting avenues for further development as an antimicrobial agent .
Metabolic Studies
Role in Gut Microbiota and Health
Recent findings illustrate that this compound serves as a gut microbiome-derived metabolite that can rejuvenate spermatogenic function in aged mice. The study highlighted that administration of 3-HPAA significantly improved spermatogenesis through a mechanism involving ferroptosis regulation, offering promising implications for addressing fertility issues linked to aging in males . This suggests that 3-HPAA may play a crucial role in metabolic health and reproductive biology.
Therapeutic Potential
Clinical Applications in Aging and Fertility
The therapeutic implications of 3-HPAA extend to its potential use in clinical settings aimed at enhancing fertility among aging populations. The evidence supporting its role in promoting spermatogenesis indicates that it could be developed into a treatment for age-related fertility decline. Such applications warrant further clinical investigations to establish effective dosages and treatment protocols .
Table 1: Antimicrobial Efficacy of this compound
Concentration (mg/mL) | % Inhibition | Remarks |
---|---|---|
1.9 | 58% | Subinhibitory concentration |
2.1 | 98% | Minimum inhibitory concentration |
2.3 | 100% | Minimum bactericidal concentration |
Table 2: Proteomic Changes Induced by this compound in Pseudomonas aeruginosa
Protein Category | Observed Changes |
---|---|
DNA Replication and Repair | Significant downregulation |
Oxidative Stress Response | Altered protein expression |
Nutrient Availability | Modifications detected |
Chemical Reactions Analysis
Enzymatic Hydroxylation Reactions
3HPA undergoes hydroxylation at distinct positions depending on the enzyme system and microbial species:
4-Hydroxylation Pathway
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Enzyme : 3HPA 4-hydroxylase
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Organisms : Escherichia coli (non-K-12 strains) , Pseudomonas putida
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Reaction :
3HPA+NADH+O23HPA 4 hydroxylase3,4 dihydroxyphenylacetate 3 4 DHPA +NAD++H2O -
Mechanism : A two-protein flavoprotein system requiring FAD and NADH. The flavoprotein stabilizes a C4a-flavin hydroperoxide intermediate during oxygen activation .
6-Hydroxylation Pathway
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Enzyme : 3HPA 6-hydroxylase
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Reaction :
3HPA+NADPH+O23HPA 6 hydroxylase2,5 dihydroxyphenylacetate 2 5 DHPA +NADP++H2O -
Regiospecificity : Hydroxylation at the 6-position of the aromatic ring, differing from the 4-hydroxylation pathway .
Biochemical Mechanisms of Hydroxylation
Key insights into enzymatic mechanisms from related systems:
-
Stoichiometry : In E. coli K-12, the homologous enzyme MhpA converts 45.0 μM 3-hydroxyphenylpropionate (3HPP) to 44.5 μM 2,3-dihydroxyphenylpropionate (DHPP) within 14 minutes, demonstrating near 1:1 substrate-to-product conversion .
Degradation Pathways and Metabolites
Hydroxylated products of 3HPA enter catabolic pathways for further breakdown:
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3,4-DHPA : Processed via the meta-cleavage pathway in E. coli, involving extradiol dioxygenases to open the aromatic ring .
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2,5-DHPA : Degraded through ortho-cleavage in Flavobacterium sp., yielding intermediates for the tricarboxylic acid (TCA) cycle .
Key Experimental Findings :
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Enzyme Stability : 3HPA 4-hydroxylase in Pseudomonas putida forms a stable flavin hydroperoxide intermediate in the absence of substrate, which rapidly reacts upon substrate binding .
-
Genetic Evidence : Deletion of mhpA (a homolog in 3HPP degradation) abolishes growth on 3HPP in E. coli K-12, confirming its essential role in initial hydroxylation .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 3-Hydroxyphenylacetate in biological samples?
- Methodology :
- NMR Spectroscopy : Effective for structural identification and tracking metabolic incorporation in plant models (e.g., Arabidopsis seedlings) .
- LC-MS : Provides high sensitivity for quantification in microbial degradation studies, with kinetic assays used to monitor metabolite formation (e.g., degradation by Bacillus aquimaris SSC5) .
- Gas Chromatography (GC-MS) : Validates product identity in enzymatic hydroxylation assays by comparing retention times with synthetic standards .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Precautions :
- Use PPE (gloves, goggles) and fume hoods, as structural analogs (e.g., 3-(3-Hydroxyphenyl)acrylic Acid) are classified as skin/eye irritants (GHS Category 2/2A) .
- Avoid dust formation and ensure ventilation to mitigate potential respiratory irritation (H335) .
- Store at 2–8°C in inert atmospheres to prevent decomposition .
Q. What are the primary metabolic pathways involving this compound in microbial systems?
- Key Pathways :
- Tyrosine Catabolism : Produced as a byproduct during Clostridium spp.-mediated tyrosine metabolism, with downstream conversion to homogentisate .
- Enzymatic Hydroxylation : Oxidized to 2,5-dihydroxyphenylacetate by this compound 6-hydroxylase (EC 1.14.13.63) in Flavobacterium spp. .
- Microbial Degradation : Bacillus aquimaris SSC5 degrades this compound via β-oxidation-like pathways, with kinetics monitored via LC-MS .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the enzymatic mechanisms of this compound hydroxylation?
- Experimental Design :
- Strain Screening : Test 15–30 microbial strains (e.g., Aspergillus niger) for hydroxylation activity using substrate-specific growth assays .
- Enzyme Purification : Isolate cytochrome P450 enzymes (e.g., phacB-encoded CYP450) from induced microbial cultures and conduct in vitro microsomal reactions .
- Product Validation : Compare HPLC/GC-MS profiles of reaction products with synthetic standards (e.g., 2,5-dihydroxyphenylacetate) .
- Gene Knockouts : Use CRISPR/Cas9 to disrupt candidate genes (e.g., phacB) and confirm enzyme specificity .
Q. How should contradictory findings regarding this compound degradation rates across bacterial species be addressed?
- Resolution Strategies :
- Standardized Assays : Compare degradation kinetics under controlled pH/temperature conditions using isotopically labeled this compound (e.g., ¹³C-labeled) .
- Enzyme Kinetics : Measure Kₘ and Vₘₐₓ for 6-hydroxylase across species (e.g., Flavobacterium vs. Aspergillus) to identify catalytic bottlenecks .
- Multi-Omics Integration : Pair metagenomics (to detect degradation genes) with metabolomics (LC-MS) to correlate pathway activity with microbial taxonomy .
Q. What integrated methodologies are effective for studying the role of this compound in host-microbiome interactions?
- Multi-Omics Workflow :
- Metagenomics : Identify gut microbiota (e.g., Eubacterium, Bifidobacterium) encoding this compound-modifying enzymes .
- Metabolomics : Quantify this compound and derivatives in fecal samples via LC-MS, noting correlations with butyrate depletion in dysbiosis models .
- Immune Profiling : Use flow cytometry to link metabolite levels to regulatory T-cell populations, as demonstrated in simulated weightlessness studies .
Properties
Molecular Formula |
C8H7O3- |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)acetate |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1 |
InChI Key |
FVMDYYGIDFPZAX-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)O)CC(=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)[O-] |
Synonyms |
3-hydroxyphenylacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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